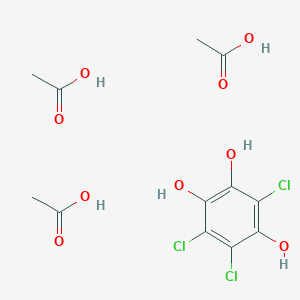
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol is a chemical compound that combines the properties of acetic acid and a trichlorinated benzene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,5,6-trichlorobenzene-1,2,4-triol typically involves the chlorination of benzene derivatives followed by the introduction of hydroxyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product. For instance, the chlorination process may involve the use of chlorine gas in the presence of a catalyst such as iron(III) chloride, followed by hydrolysis to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydrolysis processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques such as distillation and crystallization is also common to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid or nitric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which acetic acid;3,5,6-trichlorobenzene-1,2,4-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl and chlorine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
3,5,6-Trichlorobenzene-1,2,4-triol: Lacks the acetic acid moiety but shares similar chlorination and hydroxylation patterns.
Acetic acid;2,4,6-trichlorophenol: Similar structure but with different positions of chlorine atoms and hydroxyl groups.
Uniqueness
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol is unique due to the specific arrangement of chlorine and hydroxyl groups on the benzene ring, combined with the presence of an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
188729-33-1 |
|---|---|
Fórmula molecular |
C12H15Cl3O9 |
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
acetic acid;3,5,6-trichlorobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H3Cl3O3.3C2H4O2/c7-1-2(8)5(11)6(12)3(9)4(1)10;3*1-2(3)4/h10-12H;3*1H3,(H,3,4) |
Clave InChI |
FQTMYAGUBVUFBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.C1(=C(C(=C(C(=C1Cl)O)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


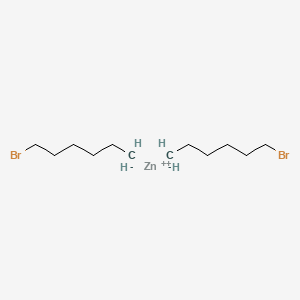
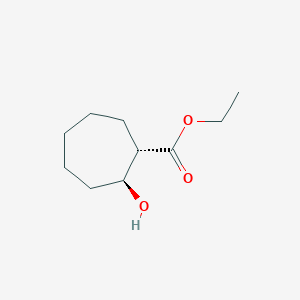
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
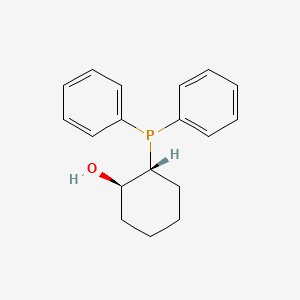
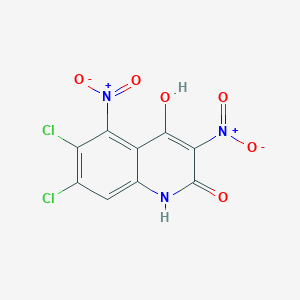
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)


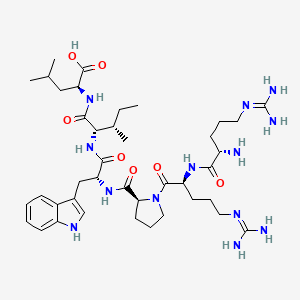

![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
